Magnesium Ascorbyl Phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Magnesium Ascorbyl Phosphate, also known as L-Ascorbic Acid 2-phosphate (magnesium salt hydrate), is a stable derivative of L-ascorbic acid (Vitamin C). It is widely used in various fields due to its stability and long-acting properties. This compound is known for its ability to stimulate collagen expression and formation, making it a valuable ingredient in skincare and scientific research applications .

Métodos De Preparación

Magnesium Ascorbyl Phosphate is synthesized through a chemical reaction involving the esterification of ascorbic acid with phosphoric acid, followed by the addition of magnesium salts. This process results in the formation of L-Ascorbic Acid 2-phosphate (magnesium salt hydrate). The compound is then purified and stabilized for use in various applications .

Análisis De Reacciones Químicas

Magnesium Ascorbyl Phosphate undergoes several types of chemical reactions, including:

Oxidation: As a derivative of ascorbic acid, this compound can undergo oxidation reactions, where it is converted to dehydroascorbic acid.

Reduction: It can act as a reducing agent, donating electrons to other molecules.

Substitution: In certain conditions, this compound can participate in substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include water, phosphoric acid, and magnesium salts. The major products formed from these reactions are dehydroascorbic acid and various magnesium salts .

Aplicaciones Científicas De Investigación

Skincare Applications

1.1 Antioxidant Properties

MAP acts as a potent antioxidant, scavenging free radicals and protecting the skin from oxidative stress. Its stability compared to ascorbic acid allows for prolonged efficacy in cosmetic formulations .

1.2 Melasma and Hyperpigmentation Treatment

Recent studies have demonstrated the effectiveness of MAP in treating melasma and hyperpigmentation. A clinical study comparing MAP ethosomal gel to niosomal gel showed significant reductions in melanin levels after one month with ethosomal formulations . The combination of MAP with trichloroacetic acid peels was also found to be more effective than the peel alone in reducing melasma severity .

Table 1: Efficacy of MAP in Melasma Treatment

| Treatment Type | Duration | Significant Results |

|---|---|---|

| Ethosomal Gel | 1 Month | Significant decrease in melanin |

| Niosomal Gel | 6 Months | Significant decrease in melanin |

| TCA Peel + MAP | 6 Weeks | Higher MASI score reduction |

Wound Healing Applications

MAP has shown promise in enhancing collagen stabilization, which is crucial for wound healing. Studies indicate that incorporating MAP into collagen films improves their mechanical properties and accelerates wound closure . In vivo studies revealed complete wound closure within 16 days when treated with MAP-stabilized collagen films.

Table 2: Wound Healing Efficacy with MAP

| Treatment Type | Closure Time | Mechanical Properties Improved |

|---|---|---|

| Collagen Film with MAP | 16 Days | Yes |

| Control (Collagen Film Alone) | Not reported | No |

Anti-Inflammatory Effects

MAP has been investigated for its anti-inflammatory properties, particularly in the treatment of acne vulgaris. In cultured sebocytes, MAP reduced the expression of inflammatory cytokines and lipid peroxidation induced by lipopolysaccharides (LPS) . This suggests that MAP may serve as an effective agent for managing acne-related inflammation.

Table 3: Anti-Inflammatory Effects of MAP

| Parameter | Control (LPS) | MAP Treatment |

|---|---|---|

| TLR-4 Expression | Increased | Decreased |

| MMP-9 Expression | Increased | Decreased |

| Lipid Peroxidation | High | Significantly Lowered |

Bone Formation Potential

Emerging research indicates that MAP may promote bone formation through calcium/calmodulin-dependent protein kinase II (CaMKII) signaling pathways . This application opens new avenues for investigating MAP's role in bone health and potential treatments for osteoporosis.

Mecanismo De Acción

Magnesium Ascorbyl Phosphate primarily targets calcium/calmodulin-dependent serine/threonine kinase IIα (CaMKIIα). This kinase plays a crucial role in the proliferation and osteoblastic differentiation of human skeletal stem and progenitor cells. This compound directly binds to and activates CaMKIIα, leading to an increase in the phosphorylation of ERK1/2 (extracellular regulated kinase 1/2) and CREB (cAMP-response element binding protein), as well as an elevation of C-FOS expression. These interactions promote osteoblastogenesis and bone formation .

Comparación Con Compuestos Similares

Magnesium Ascorbyl Phosphate is unique due to its stability and long-acting properties compared to other Vitamin C derivatives. Similar compounds include:

Sodium Ascorbyl Phosphate: Another stable form of Vitamin C used in skincare formulations.

Tetrahexyldecyl Ascorbate: A lipid-soluble form of Vitamin C known for its ability to penetrate the skin.

Ascorbyl Glucoside: A water-soluble form of Vitamin C that is stable and commonly used in cosmetic products

This compound stands out due to its ability to stimulate collagen production and its use in advanced therapy medicinal products, making it a versatile and valuable compound in various fields.

Propiedades

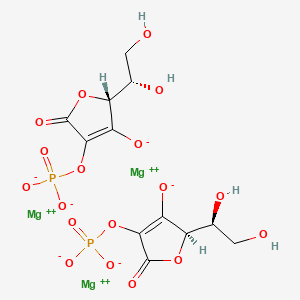

Fórmula molecular |

C12H12Mg3O18P2 |

|---|---|

Peso molecular |

579.08 g/mol |

Nombre IUPAC |

trimagnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate |

InChI |

InChI=1S/2C6H9O9P.3Mg/c2*7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2*2,4,7-9H,1H2,(H2,11,12,13);;;/q;;3*+2/p-6/t2*2-,4+;;;/m00.../s1 |

Clave InChI |

PBSRSWFGYPZDAU-FFIPNUABSA-H |

SMILES |

C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Mg+2].[Mg+2].[Mg+2] |

SMILES isomérico |

C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Mg+2].[Mg+2].[Mg+2] |

SMILES canónico |

C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Mg+2].[Mg+2].[Mg+2] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.